2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

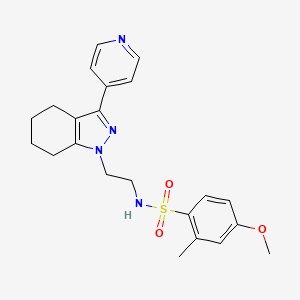

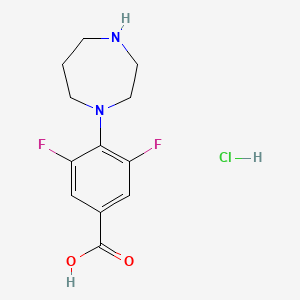

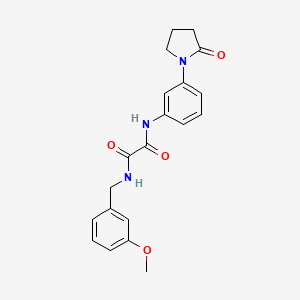

2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone class of heterocyclic compounds, and is the parent compound of a family of compounds with a range of biological activities. Synthesized in the laboratory, it is a colorless solid with a molecular formula of C7H4ClFN2O. It is an important intermediate in the synthesis of a variety of biologically active compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Antimalarial and Anticancer Properties

The chloroquine scaffold, closely related to 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one, has been extensively studied for its antimalarial properties. Research has shown that despite chloroquine resistance in certain malaria strains, the compound's unique biochemical properties have spurred investigations into repurposing it for managing various infectious and non-infectious diseases. Furthermore, there's growing interest in its potential as a synergistic partner in anticancer combination chemotherapy due to its biochemical interactions with cancer cell proliferation pathways (Njaria et al., 2015).

Antioxidant Activity Analysis

Compounds like 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one might be explored in antioxidant activity analyses. Various assays, including ORAC, HORAC, TRAP, and TOSC, are utilized to determine the antioxidant capacity of chemical compounds. These methods, often based on spectrophotometry, help in understanding the kinetic or equilibrium state of the reactions involving antioxidants. Such analyses are crucial in the fields of food engineering, medicine, and pharmacy to understand the implications of antioxidants (Munteanu & Apetrei, 2021).

Fluorescence in Molecular Studies

2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one, due to its chemical structure, could be of interest in studies involving fluorescence in molecular clusters, especially in understanding excited-state hydrogen atom transfer reactions. These studies are pivotal in comprehending the intricate details of molecular interactions and the role of hydrogen bonds in such processes (Manca et al., 2005).

properties

IUPAC Name |

2-(chloromethyl)-6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRYCIXGXFWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)